molecular formula C7H7Cl2N B1297776 3,5-Dichlorobenzylamine CAS No. 39989-43-0

3,5-Dichlorobenzylamine

Cat. No. B1297776
CAS RN: 39989-43-0
M. Wt: 176.04 g/mol
InChI Key: ICIJWOWQUHHETJ-UHFFFAOYSA-N
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Patent
US04728741

Procedure details

The reaction of 3,5-dichlorobenzaldehyde methoxime, (17.4 g, 85.7 mmole) and 0.98M borane in tetrahydrofuran (86 ml) substantially as described in 1B above produced 10.5 g (70%) of the title compound as a light yellow oil.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
86 mL
Type
solvent
Reaction Step One
[Compound]
Name
1B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([Cl:10])[CH:9]=1)[CH:5]=O.C1C(/C=N/O)=CC=[N+:15](C[N+]2C=CC(/C=N/O)=CC=2)C=1.[Br-].[Br-].B>O1CCCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([Cl:10])[CH:9]=1)[CH2:5][NH2:15] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
17.4 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=C(C1)Cl.C=1C(=CC=[N+](C1)C[N+]2=CC=C(C=C2)/C=N/O)/C=N/O.[Br-].[Br-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
86 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
1B
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(CN)C=C(C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.